molecular formula C18H18O B13969512 1-(Benzyloxy)-3-(cyclopent-1-en-1-yl)benzene CAS No. 103254-94-0

1-(Benzyloxy)-3-(cyclopent-1-en-1-yl)benzene

Cat. No.: B13969512
CAS No.: 103254-94-0
M. Wt: 250.3 g/mol
InChI Key: MDLRNIYILVYYSH-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-3-(cyclopent-1-en-1-yl)benzene is an organic compound characterized by a benzene ring substituted with a benzyloxy group and a cyclopent-1-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-3-(cyclopent-1-en-1-yl)benzene typically involves the reaction of benzyl alcohol with 3-(cyclopent-1-en-1-yl)phenol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the ether linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-3-(cyclopent-1-en-1-yl)benzene can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The cyclopent-1-en-1-yl group can be reduced to form cyclopentyl derivatives.

    Substitution: Electrophilic aromatic substitution can occur on the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products:

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Cyclopentyl derivatives.

    Substitution: Various substituted benzene derivatives depending on the substituent introduced.

Scientific Research Applications

1-(Benzyloxy)-3-(cyclopent-1-en-1-yl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-3-(cyclopent-1-en-1-yl)benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the cyclopent-1-en-1-yl group can influence the compound’s overall conformation and binding affinity.

Comparison with Similar Compounds

  • 1-(Benzyloxy)-2-(cyclopent-1-en-1-yl)benzene
  • 1-(Benzyloxy)-4-(cyclopent-1-en-1-yl)benzene

Comparison: 1-(Benzyloxy)-3-(cyclopent-1-en-1-yl)benzene is unique due to the specific positioning of the benzyloxy and cyclopent-1-en-1-yl groups on the benzene ring. This positioning can significantly influence the compound’s reactivity and interactions compared to its isomers. The 3-position substitution may offer distinct steric and electronic properties, making it a valuable compound for targeted research applications.

Properties

CAS No.

103254-94-0

Molecular Formula

C18H18O

Molecular Weight

250.3 g/mol

IUPAC Name

1-(cyclopenten-1-yl)-3-phenylmethoxybenzene

InChI

InChI=1S/C18H18O/c1-2-7-15(8-3-1)14-19-18-12-6-11-17(13-18)16-9-4-5-10-16/h1-3,6-9,11-13H,4-5,10,14H2

InChI Key

MDLRNIYILVYYSH-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C1)C2=CC(=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

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